REACTION_CXSMILES
|
[F:1][C:2]1([F:19])[CH2:7][CH2:6][C:5]([OH:18])([C:8]([O:10]CC2C=CC=CC=2)=[O:9])[CH2:4][CH2:3]1.[H][H]>CCOC(C)=O.[Pd]>[F:1][C:2]1([F:19])[CH2:3][CH2:4][C:5]([OH:18])([C:8]([OH:10])=[O:9])[CH2:6][CH2:7]1
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Name
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Benzyl 4,4-difluoro-1-hydroxycyclohexanecarboxylate
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Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)(C(=O)OCC1=CC=CC=C1)O)F
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Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a glass micropore
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)(C(=O)O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |